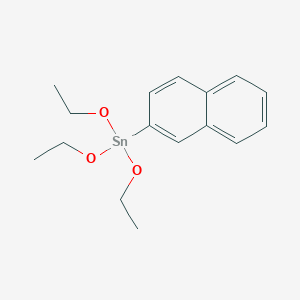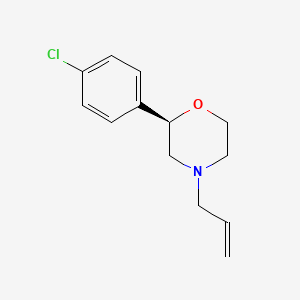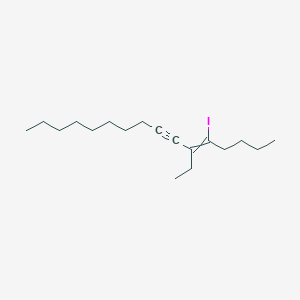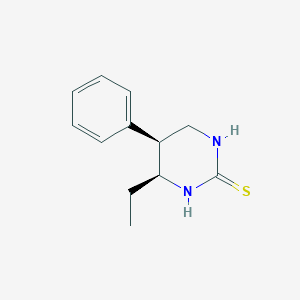![molecular formula C20H15Cl2N3 B12617222 2,4-Bis[2-(4-chlorophenyl)ethenyl]-6-methyl-1,3,5-triazine CAS No. 918664-35-4](/img/structure/B12617222.png)
2,4-Bis[2-(4-chlorophenyl)ethenyl]-6-methyl-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Bis[2-(4-chlorophenyl)ethenyl]-6-methyl-1,3,5-triazine is a complex organic compound characterized by its triazine core and two 4-chlorophenyl groups attached via ethenyl linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis[2-(4-chlorophenyl)ethenyl]-6-methyl-1,3,5-triazine typically involves the reaction of 4-chlorobenzaldehyde with 2,4,6-trimethyl-1,3,5-triazine under basic conditions. The reaction proceeds through a condensation mechanism, forming the ethenyl linkages between the triazine core and the chlorophenyl groups. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium hydroxide to facilitate the condensation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation process, and advanced purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
2,4-Bis[2-(4-chlorophenyl)ethenyl]-6-methyl-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The ethenyl linkages can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form the corresponding alkane derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium cyanide (KCN) are employed under basic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alkane derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,4-Bis[2-(4-chlorophenyl)ethenyl]-6-methyl-1,3,5-triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,4-Bis[2-(4-chlorophenyl)ethenyl]-6-methyl-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene: A metabolite of DDT with similar structural features.
1,4-Bis[2-(4-pyridyl)ethenyl]benzene: A compound with similar ethenyl linkages but different aromatic groups.
Uniqueness
2,4-Bis[2-(4-chlorophenyl)ethenyl]-6-methyl-1,3,5-triazine is unique due to its triazine core, which imparts distinct chemical properties and reactivity. The presence of the 4-chlorophenyl groups further enhances its potential for various applications, making it a valuable compound for research and industrial use.
特性
CAS番号 |
918664-35-4 |
|---|---|
分子式 |
C20H15Cl2N3 |
分子量 |
368.3 g/mol |
IUPAC名 |
2,4-bis[2-(4-chlorophenyl)ethenyl]-6-methyl-1,3,5-triazine |
InChI |
InChI=1S/C20H15Cl2N3/c1-14-23-19(12-6-15-2-8-17(21)9-3-15)25-20(24-14)13-7-16-4-10-18(22)11-5-16/h2-13H,1H3 |
InChIキー |
LFQQHIFTCPAQGJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NC(=N1)C=CC2=CC=C(C=C2)Cl)C=CC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(1R)-1-Cyano-1-phenylethyl]-P,P-diphenylphosphinic amide](/img/structure/B12617153.png)

![4,4'-[Methylenebis(sulfonylethene-2,1-diyl)]dibenzoic acid](/img/structure/B12617177.png)


![3,3'-(Hydroxyimino)bis[1-(4-chlorophenyl)pyrrolidine-2,5-dione]](/img/structure/B12617203.png)


![N-[2-(Methanesulfonyl)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12617220.png)
![N-[(2S)-1-{[2-(dimethylamino)ethyl]amino}-4-methyl-1-oxopentan-2-yl]-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B12617223.png)

![2-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B12617231.png)
